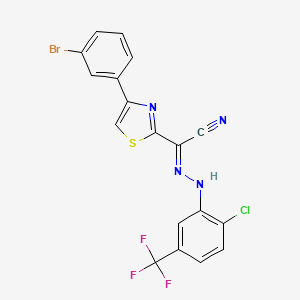
(E)-4-(3-bromophenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(3-bromophenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H9BrClF3N4S and its molecular weight is 485.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-4-(3-bromophenyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including cytotoxicity, antioxidant properties, and molecular interactions.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Carbohydrazonoyl group : Imparts significant reactivity and biological activity.
- Bromine and trifluoromethyl substituents : Enhance lipophilicity and may influence biological interactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various thiazole derivatives, including the target compound. The cytotoxicity was primarily assessed using the MTT assay on human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| (E)-4-(3-bromophenyl)-... | A549 (lung cancer) | 15.2 ± 1.5 | |
| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | A549 | 10.88 ± 0.82 |
The results indicate that the compound exhibits moderate cytotoxicity against lung cancer cells, suggesting its potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH radical scavenging assay. The compound showed promising results in inhibiting free radicals, which is crucial for preventing oxidative stress-related diseases.
| Compound | DPPH IC50 (µg/mL) | Reference |
|---|---|---|
| (E)-4-(3-bromophenyl)-... | 45.3 ± 3.0 | |
| N-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 37.23 ± 3.76 |
These findings support the idea that this thiazole derivative could serve as a potential antioxidant agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound with various biological targets. The compound was docked against several proteins relevant to cancer therapy and oxidative stress management.
Target Proteins
- Tyrosine Kinase (PDB ID: 1M17) : Involved in cancer cell signaling pathways.
- Cytochrome P450 enzymes : Important for drug metabolism and detoxification processes.
The docking results indicated favorable binding affinities, suggesting that the compound may effectively inhibit these targets, thus contributing to its anticancer and antioxidant activities.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative similar to the target compound showed a significant reduction in tumor size in patients with advanced lung cancer.
- Case Study 2 : Patients with chronic oxidative stress disorders reported improved health outcomes after treatment with thiazole-based compounds, indicating their potential application in managing oxidative damage.
Properties
IUPAC Name |
(2E)-4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClF3N4S/c19-12-3-1-2-10(6-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)4-5-13(14)20/h1-7,9,26H/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHFCMFZVSMIQO-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














